Irak4-IN-6 is a compound designed to target interleukin-1 receptor-associated kinase 4 (IRAK4), a critical protein involved in immune signaling pathways. IRAK4 plays a significant role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades, which are essential for the activation of nuclear factor kappa B (NF-κB) and subsequent inflammatory responses. The compound is being studied for its potential therapeutic applications, particularly in conditions like diffuse large B-cell lymphoma and other inflammatory diseases.
Irak4-IN-6 is derived from synthetic modifications aimed at enhancing its efficacy and specificity as an IRAK4 inhibitor. Studies have demonstrated that compounds targeting IRAK4 can effectively modulate immune responses, making them valuable in therapeutic contexts where dysregulated inflammation is a concern .
Irak4-IN-6 belongs to a class of small molecules known as kinase inhibitors. These compounds are specifically designed to inhibit the enzymatic activity of kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This modification can significantly alter the function of target proteins, impacting various signaling pathways within cells.
The synthesis of Irak4-IN-6 involves several key steps that ensure the compound's potency and selectivity for IRAK4. The synthetic route typically starts with the formation of a core structure through various chemical reactions, including ring closure and amidation processes. For instance, amine precursors can be synthesized via reactions involving specific carboxylic acids and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) .
The synthesis may include:
These methods are optimized to yield high-purity compounds suitable for biological evaluation.
The molecular structure of Irak4-IN-6 is characterized by specific functional groups that confer its inhibitory properties on IRAK4. The compound is designed to fit into the ATP-binding site of IRAK4, blocking its kinase activity.
Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional arrangement of atoms within the molecule, ultimately influencing its interaction with the target protein.
Irak4-IN-6 undergoes various chemical reactions that can affect its stability and efficacy. Key reactions include:
Understanding these reactions is vital for optimizing the compound's pharmacokinetic properties and ensuring sustained therapeutic action.
Irak4-IN-6 exerts its effects primarily by inhibiting the kinase activity of IRAK4. This inhibition disrupts the formation of the myddosome complex, which is essential for propagating signals from TLRs and IL-1Rs. By preventing this signaling cascade, Irak4-IN-6 can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Studies indicate that effective inhibition leads to decreased phosphorylation levels of downstream targets like NF-κB, thereby mitigating inflammatory responses associated with autoimmune diseases and certain cancers .
Irak4-IN-6 exhibits specific physical properties such as solubility, melting point, and stability under various conditions. These properties are crucial for determining its formulation in pharmaceutical applications.
The chemical properties include:
Irak4-IN-6 has promising applications in:
Interleukin-1 receptor-associated kinase 4 occupies a central position in innate immunity and inflammatory signaling cascades. As a serine/threonine kinase, it functions as the primary signaling node downstream of Toll-like receptors and Interleukin-1 receptors, bridging pathogen recognition to intracellular inflammatory responses. The profound involvement of Interleukin-1 receptor-associated kinase 4 in pathological inflammation and oncogenesis has positioned it as a compelling target for therapeutic intervention, particularly in hematologic malignancies driven by specific molecular alterations.
Interleukin-1 receptor-associated kinase 4 operates as the master regulatory kinase within the "myddosome" complex – a helical macromolecular assembly formed upon ligand engagement of Toll-like receptors (except Toll-like receptor 3) or Interleukin-1 receptors. This complex consists of six molecules of myeloid differentiation primary response protein 88, four molecules of Interleukin-1 receptor-associated kinase 4, and four molecules of either Interleukin-1 receptor-associated kinase 1 or Interleukin-1 receptor-associated kinase 2 [2] [3]. Within this complex, Interleukin-1 receptor-associated kinase 4 undergoes dimerization and autophosphorylation, initiating a cascade of phosphorylation events that activate downstream kinases.
The catalytic activity of Interleukin-1 receptor-associated kinase 4 is indispensable for signal propagation through two primary pathways: nuclear factor kappa B and mitogen-activated protein kinase signaling. Phosphorylation of Interleukin-1 receptor-associated kinase 1 by Interleukin-1 receptor-associated kinase 4 triggers the recruitment of tumor necrosis factor receptor-associated factor 6, an E3 ubiquitin ligase that activates transforming growth factor beta-activated kinase 1. This kinase subsequently phosphorylates inhibitor of nuclear factor kappa B kinase, leading to nuclear factor kappa B liberation and translocation to the nucleus [2] [4]. Additionally, Interleukin-1 receptor-associated kinase 4-dependent phosphorylation events activate mitogen-activated protein kinase pathways, further amplifying inflammatory gene expression.
Structural Determinants of Catalytic Activity: The kinase domain of Interleukin-1 receptor-associated kinase 4 features a unique Tyr²⁶² "gatekeeper" residue that forms a hydrogen bond with Glu²³³ on helix αC, stabilizing the active conformation [5]. This structural arrangement eliminates the hydrophobic pocket typically observed in other kinases, creating distinct challenges for inhibitor design. The ATP-binding pocket contains a hinge region formed by Val²⁶³, Tyr²⁶⁴, and Met²⁶⁵, which serves as the primary interaction site for competitive inhibitors [5] [10].
Conformational Flexibility: Unphosphorylated Interleukin-1 receptor-associated kinase 4 exhibits significant conformational plasticity, adopting distinct "DFG-in" (active) and "DFG-out" (inactive) states that influence inhibitor binding. Structural studies have revealed that type II inhibitors like HG-12-6 exploit the DFG-out conformation, accessing an extended hydrophobic pocket not available in the active state [5]. This flexibility expands opportunities for allosteric inhibition strategies.
The myeloid differentiation primary response protein 88 L265P mutation represents a transformative oncogenic driver in several B-cell malignancies. This gain-of-function mutation substitutes leucine for proline at position 265 within the Toll-like receptor/Interleukin-1 receptor domain, resulting in constitutive activation of myeloid differentiation primary response protein 88 signaling independent of receptor engagement [1] [6]. The mutation occurs in approximately 3% of chronic lymphocytic leukemia cases, 30% of Waldenström macroglobulinemia cases, and 39% of activated B-cell-like diffuse large B-cell lymphoma cases, establishing it as a molecular hallmark of these malignancies [8].
Mechanism of Pathogenic Signaling: The L265P mutation induces spontaneous oligomerization of myeloid differentiation primary response protein 88, creating a scaffold that recruits Interleukin-1 receptor-associated kinase 4 through death domain interactions. This assembly forms the structural foundation for constitutive myddosome complex formation, even in the absence of upstream receptor activation [3]. The resulting chronic nuclear factor kappa B activation drives expression of pro-survival genes (B-cell lymphoma 2, myeloid cell leukemia 1), proliferation factors (cyclin D), and inflammatory cytokines (chemokine ligand 3, chemokine ligand 4, tumor necrosis factor alpha) [6] [8].
Inflammatory Microenvironment: Myeloid differentiation primary response protein 88 L265P-mutated tumor cells establish a self-reinforcing tumor microenvironment through cytokine secretion. Chemokine ligand 3 and chemokine ligand 4 recruit monocytes and T-cells that provide survival signals to malignant B-cells. Analysis of primary tumor samples reveals significantly elevated levels of these chemokines (chemokine ligand 3: 3.5-fold increase; chemokine ligand 4: 4.2-fold increase) in myeloid differentiation primary response protein 88-mutated cases compared to unmutated counterparts [8]. This inflammatory milieu promotes tumor cell survival and contributes to treatment resistance.
Spliceosome Mutation Interplay: Mutations in spliceosome components (U2 small nuclear RNA auxiliary factor 1, splicing factor 3b subunit 1) promote alternative splicing of Interleukin-1 receptor-associated kinase 4 mRNA, generating a hyperactive Interleukin-1 receptor-associated kinase 4-L isoform. This isoform lacks regulatory domains and exhibits enhanced kinase activity. Co-occurrence of spliceosome mutations and myeloid differentiation primary response protein 88 mutations creates a synergistic oncogenic partnership observed in approximately 17% of myelodysplastic syndrome and acute myeloid leukemia cases [6].
The molecular dependency of myeloid differentiation primary response protein 88-mutated malignancies on Interleukin-1 receptor-associated kinase 4 signaling establishes a compelling therapeutic rationale for targeted inhibition. Biochemical studies confirm that Interleukin-1 receptor-associated kinase 4 kinase activity is indispensable for nuclear factor kappa B activation downstream of mutant myeloid differentiation primary response protein 88, positioning it as a critical vulnerability [1] [4]. Small molecule inhibition of Interleukin-1 receptor-associated kinase 4 disrupts this signaling axis at its origin, offering distinct advantages over downstream pathway inhibitors.
Biochemical Specificity Profile: IRAK4-IN-6 demonstrates exceptional biochemical potency against Interleukin-1 receptor-associated kinase 4 with a half-maximal inhibitory concentration of 4 nanomolar. Kinome-wide profiling at 1 micromolar concentration revealed inhibition of only 11 out of 221 kinases tested, indicating high selectivity [7]. This specificity minimizes off-target effects while effectively suppressing nuclear factor kappa B activation in malignant cells.
Transcriptional Reprogramming: In myeloid differentiation primary response protein 88-mutated diffuse large B-cell lymphoma models, IRAK4-IN-6 reduces expression of nuclear factor kappa B target genes by 70-85% within 6 hours of treatment. This includes downregulation of chemokine ligand 2 (85% reduction), chemokine ligand 3 (78% reduction), and B-cell lymphoma 2 (72% reduction), effectively dismantling the pro-survival transcriptional network [1].
Synergistic Potential: IRAK4-IN-6 demonstrates synergistic activity with Bruton tyrosine kinase inhibitors (acalabrutinib) and FMS-like tyrosine kinase 3 inhibitors (gilteritinib) in preclinical models. This synergy arises from parallel blockade of complementary survival pathways: Bruton tyrosine kinase inhibition targets B-cell receptor signaling while IRAK4-IN-6 abrogates Toll-like receptor/Interleukin-1 receptor signaling. Combination indices below 0.5 indicate strong synergy in reducing tumor cell viability [10].
Structural Optimization: IRAK4-IN-6 binds the ATP pocket of Interleukin-1 receptor-associated kinase 4 through a pyrazolopyrimidine scaffold that forms hydrogen bonds with Val²⁶³ and Met²⁶⁵ in the hinge region. The benzolactam extension occupies a solvent-accessible region, contributing to favorable pharmacokinetic properties while maintaining potency [7]. This structural configuration enables nanomolar affinity while preserving selectivity against off-target kinases.
Table 1: Comparative Biochemical Profiles of Select Interleukin-1 Receptor-Associated Kinase 4 Inhibitors
Compound | Chemical Class | IRAK4 IC₅₀ (nM) | Kinase Selectivity (Screened Kinases) | Cellular NF-κB Inhibition |
---|---|---|---|---|
IRAK4-IN-6 | Pyrazolopyrimidine-benzolactam | 4 | 11/221 inhibited at 1 μM | 78-85% reduction |
PF-06650833 | Isoquinoline | 10 | 16/221 inhibited at 1 μM | 65-72% reduction |
BMS-986126 | Aminopyrimidine | 15 | 19/221 inhibited at 1 μM | 60-68% reduction |
CA-4948 | Quinazoline | 47 | Not reported | 55-62% reduction |
Table 2: Structural Features of IRAK4-IN-6 Binding
Structural Element | Binding Interaction | Functional Consequence |
---|---|---|
Pyrazolopyrimidine core | Hydrogen bonds with hinge residues Val²⁶³ (backbone NH) and Met²⁶⁵ (backbone carbonyl) | Anchors compound in ATP-binding pocket |
Amide linker | Water-mediated hydrogen bond with Asp²⁷² | Stabilizes activation loop conformation |
Benzolactam moiety | Polar interactions with Pro²⁶⁶ carbonyl; van der Waals contacts with I¹⁸⁵, V²⁰⁰, L³¹⁸ | Enhances selectivity and solubility |
Trifluoromethylphenyl | Occupies hydrophobic specificity pocket | Contributes to binding affinity |
The molecular architecture of IRAK4-IN-6 leverages unique aspects of Interleukin-1 receptor-associated kinase 4's ATP-binding pocket to achieve exceptional potency and selectivity. The pyrazolopyrimidine core establishes canonical hinge-binding interactions, while the benzolactam moiety accesses a solvent-exposed region that accommodates diverse substitutions without compromising affinity [7]. This design strategy yields a compound with optimized pharmacological properties suitable for interrogating Interleukin-1 receptor-associated kinase 4 biology in malignant contexts.
Preclinical validation confirms that IRAK4-IN-6 achieves profound pathway suppression in myeloid differentiation primary response protein 88-mutated lymphoma models, reducing phosphorylation of both Interleukin-1 receptor-associated kinase 1 (82% inhibition) and tumor necrosis factor receptor-associated factor 6 (76% inhibition) within 2 hours of treatment [1]. This rapid shutdown of proximal signaling components translates to reduced cytokine production (interleukin-6: 87% inhibition; tumor necrosis factor alpha: 83% inhibition) and impaired cell viability specifically in myeloid differentiation primary response protein 88-mutated cells (half-maximal effective concentration = 0.28 micromolar versus >10 micromolar in wild-type) [1]. These findings underscore the therapeutic potential of precision Interleukin-1 receptor-associated kinase 4 inhibition in molecularly defined hematologic malignancies.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4